(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

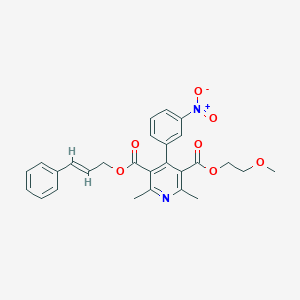

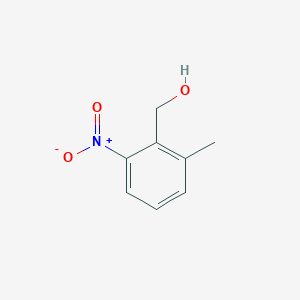

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride (also known as EAHB-HCl) is an organic compound that has been used in scientific research for many years. It is a chiral compound, which means that it has two different forms that are mirror images of each other. EAHB-HCl has been studied for its potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Insulinotropic Properties : (Wang, Ouazzani, Sasaki, & Potier, 2002) describe the synthesis of (2S,3R,4S)-4-hydroxyisoleucine, an insulinotropic α-amino acid found in fenugreek seeds, which can be produced using a method involving (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride.

Corrosion Inhibition : A study by (Fadel & Yousif, 2020) discusses the use of a derivative of this compound as a novel and eco-friendly corrosion inhibitor for carbon steel used in oil installations.

Enantioselective Synthesis : (Sakai, Nakamura, Fukuda, Amano, Utaka, & Takeda, 1986) highlight the use of this compound in enantioselective synthesis, crucial for producing chiral compounds.

Fragrance Components in Fruits : Research by (Mayorga, Duque, Knapp, & Winterhalter, 2002) has identified compounds related to this compound as important aroma volatiles in fruits like cape gooseberry.

Synthesis of Chiral Synthons : (You, Liu, & Zheng, 2013) discuss the use of this compound in the synthesis of chiral synthons for drugs like atorvastatin and l-carnitine.

Stereoselective Synthesis in Medicinal Chemistry : (Occhiato, Scarpi, & Guarna, 2008) illustrate its role in the stereoselective synthesis of hydroxypipecolic acid, significant in medicinal chemistry.

Wine Aroma Modulation : (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018) have researched the role of related compounds in modulating the fruity aroma of red wine.

Safety and Hazards

The safety information for “(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride” indicates that it may be harmful if swallowed or inhaled, and it may cause skin, eye, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

L-Threonine Ethyl Ester Hydrochloride, also known as Ethyl L-threoninate hydrochloride or (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, is a derivative of the amino acid L-Threonine As a derivative of l-threonine, it may interact with the same biological targets as l-threonine, including proteins and enzymes involved in various metabolic pathways .

Mode of Action

It’s known that l-threonine and its derivatives can participate in protein synthesis and other metabolic processes . As an ester of L-Threonine, this compound might be hydrolyzed in the body to release L-Threonine, which can then participate in these processes .

Biochemical Pathways

L-Threonine is involved in several biochemical pathways, including protein synthesis and the metabolism of amino acids . It’s plausible that L-Threonine Ethyl Ester Hydrochloride, once hydrolyzed to L-Threonine, could participate in these same pathways.

Pharmacokinetics

It’s known that l-threonine and its derivatives are generally well-absorbed and distributed throughout the body . The compound is likely metabolized by esterases to produce L-Threonine, which can then be further metabolized or excreted .

Result of Action

As a derivative of l-threonine, it may have similar effects, such as participating in protein synthesis and other metabolic processes

Action Environment

Environmental factors can influence the action, efficacy, and stability of L-Threonine Ethyl Ester Hydrochloride. For instance, factors such as pH, temperature, and the presence of other compounds can affect the stability of the compound and its ability to interact with its targets . .

properties

IUPAC Name |

ethyl 2-amino-3-hydroxybutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h4-5,8H,3,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKKNTASOQMDMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39994-70-2 |

Source

|

| Record name | Ethyl L-threoninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)